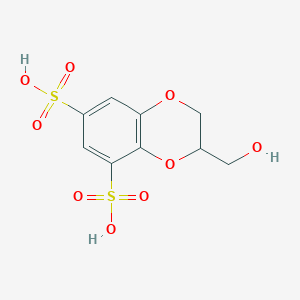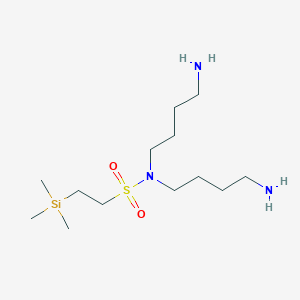phosphane CAS No. 798548-31-9](/img/structure/B15161065.png)
[2-(4-Bromophenoxy)ethyl](diphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenoxy)ethyl: phosphane is a chemical compound with a complex structure that includes a bromophenoxy group, an ethyl chain, and a diphenylphosphane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)ethylphosphane typically involves the following steps:
Bromination: : The starting material, phenol, is brominated to produce 4-bromophenol.
Alkylation: : The 4-bromophenol is then reacted with ethylene oxide to form 2-(4-bromophenoxy)ethanol.
Phosphination: : The alcohol group in 2-(4-bromophenoxy)ethanol is converted to a phosphine group through a reaction with chlorodiphenylphosphine.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This includes the use of catalysts, controlled temperatures, and purification techniques to ensure the production of high-purity 2-(4-Bromophenoxy)ethylphosphane .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenoxy)ethyl: phosphane can undergo various types of chemical reactions, including:
Oxidation: : The phosphane group can be oxidized to form phosphine oxides.
Reduction: : The compound can be reduced to form phosphine derivatives.
Substitution: : The bromophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Phosphine Oxides: : Formed through oxidation reactions.
Phosphine Derivatives: : Resulting from reduction reactions.
Substituted Derivatives: : Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenoxy)ethyl: phosphane has several applications in scientific research:
Chemistry: : Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: : Investigated for its potential biological activity, including enzyme inhibition.
Medicine: : Studied for its pharmacological properties and potential therapeutic uses.
Industry: : Employed in the synthesis of advanced materials and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism by which 2-(4-Bromophenoxy)ethylphosphane exerts its effects involves its interaction with molecular targets and pathways. The phosphane group can bind to metal ions, forming complexes that can catalyze various reactions. The bromophenoxy group can interact with biological targets, potentially leading to biological activity.
Vergleich Mit ähnlichen Verbindungen
2-(4-Bromophenoxy)ethyl: phosphane is unique due to its specific structural features. Similar compounds include:
Phosphine Oxides: : Similar in the phosphane group but lack the bromophenoxy moiety.
Phosphine Derivatives: : Similar in the phosphane group but differ in the substituents attached to the phosphorus atom.
Bromophenol Derivatives: : Similar in the bromophenoxy group but lack the phosphane moiety.
These compounds differ in their reactivity, applications, and biological activities, highlighting the uniqueness of 2-(4-Bromophenoxy)ethylphosphane .
Eigenschaften
CAS-Nummer |
798548-31-9 |
|---|---|
Molekularformel |
C20H18BrOP |
Molekulargewicht |
385.2 g/mol |
IUPAC-Name |
2-(4-bromophenoxy)ethyl-diphenylphosphane |
InChI |
InChI=1S/C20H18BrOP/c21-17-11-13-18(14-12-17)22-15-16-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14H,15-16H2 |
InChI-Schlüssel |
GBFWZVFZTVUYBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCOC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


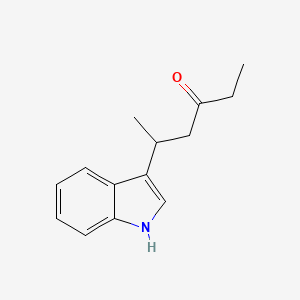
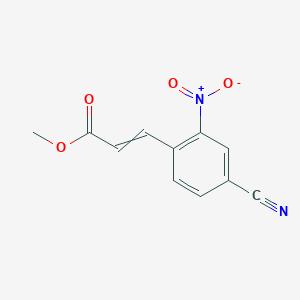

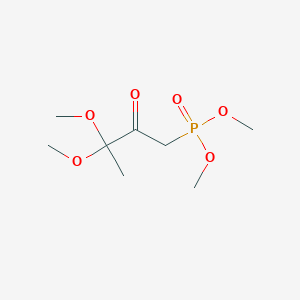
![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)
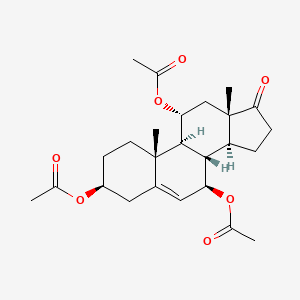
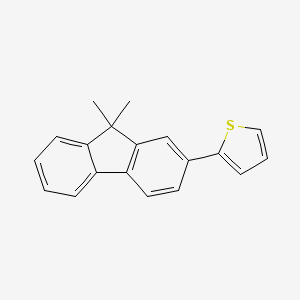

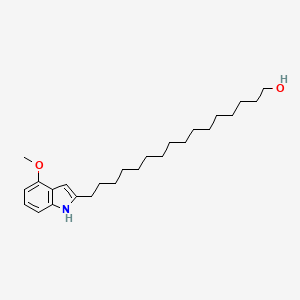
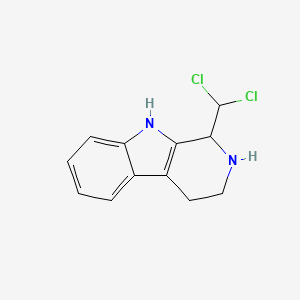
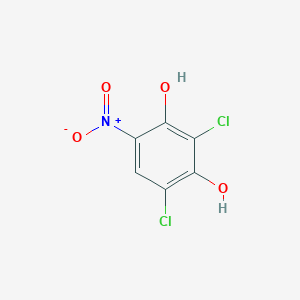
![(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol](/img/structure/B15161050.png)
